molecular formula C14H17N3O3 B12969349 5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid

5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid

Cat. No.: B12969349
M. Wt: 275.30 g/mol
InChI Key: DEPXTKYNYCKWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid typically involves multiple steps. One common method includes the initial formation of the indole core, followed by the introduction of the carboxylic acid and dimethylamino propanamido groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    5-hydroxyindole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

5-(3-(dimethylamino)propanamido)-1H-indole-2-carboxylic acid is unique due to the presence of the dimethylamino propanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

5-[3-(dimethylamino)propanoylamino]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C14H17N3O3/c1-17(2)6-5-13(18)15-10-3-4-11-9(7-10)8-12(16-11)14(19)20/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,19,20)

InChI Key

DEPXTKYNYCKWFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.